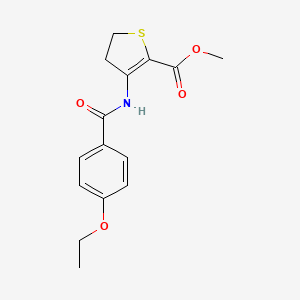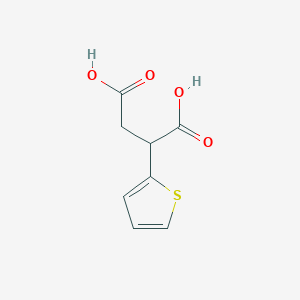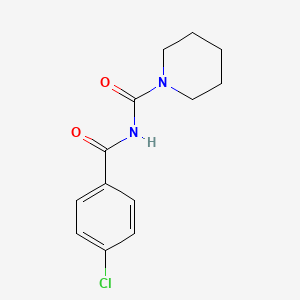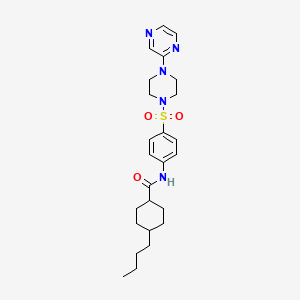
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compounds were synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The specific chemical reactions involved in the synthesis of these compounds are not detailed in the available sources .Applications De Recherche Scientifique
Antimicrobial and Insecticidal Applications
Compounds with piperazine and sulfonyl groups have shown significant bioactivity, including antimicrobial and insecticidal properties. For instance, a series of sulfonamide thiazole derivatives displayed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential as insecticidal agents (Soliman et al., 2020). Similarly, synthesized pyrazole derivatives have been evaluated for their antimicrobial activity, with some compounds exhibiting a moderate degree of potency (Sharshira & Hamada, 2012).
Heterocyclic Chemistry and Drug Design
The structural complexity of compounds like 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide allows for their application in heterocyclic chemistry, leading to the design of novel drugs. Various studies have focused on the synthesis and characterization of novel heterocyclic compounds, such as pyrazole carboxamide derivatives (Lv et al., 2013), which are crucial for developing new therapeutic agents.
Drug Delivery Systems
The incorporation of piperazine and sulfonyl moieties in molecular structures has been explored for drug delivery systems. For example, the synthesis and X-ray structure characterization of pyrazole carboxamide derivatives point towards their potential in forming stable crystalline structures useful in drug formulation and delivery (Lv et al., 2013).
Pharmacological Studies
Compounds with similar structural features have been studied for their pharmacological properties, including their role as serotonin antagonists and their potential in treating major depressive disorders (Hvenegaard et al., 2012). These studies highlight the compound's relevance in neuroscience and mental health research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCGTGXXXXJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

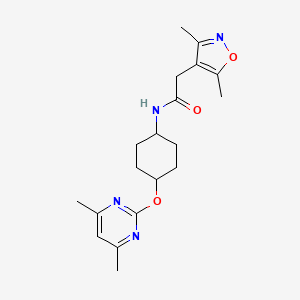
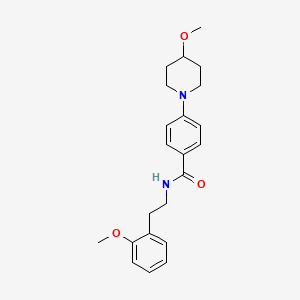



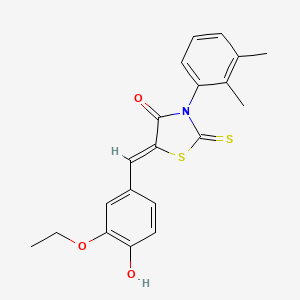
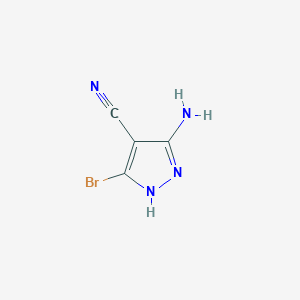
![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)


